molecular formula C39H48N2O10 B12381781 Fli-1-IN-1 (fumarate)

Fli-1-IN-1 (fumarate)

Cat. No.: B12381781
M. Wt: 704.8 g/mol
InChI Key: HWNYNVKCGCJJCM-APRRGZKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fli-1-IN-1 (fumarate) is a compound known for its ability to target and inhibit the interaction of the EWS-FLI1 protein, which is implicated in various cancers. This compound has shown potential anticancer activity by inhibiting the binding of EWS-FLI1 to RNA helicase A .

Preparation Methods

Chemical Reactions Analysis

Fli-1-IN-1 (fumarate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Fli-1-IN-1 (fumarate) is unique compared to other similar compounds due to its specific targeting of the EWS-FLI1 protein interaction. Similar compounds include:

Properties

Molecular Formula

C39H48N2O10

Molecular Weight

704.8 g/mol

IUPAC Name

(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-[4-[5-(4-methylpiperazin-1-yl)pentoxy]phenyl]-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol;(E)-but-2-enedioic acid

InChI

InChI=1S/C35H44N2O6.C4H4O4/c1-36-17-19-37(20-18-36)16-8-5-9-21-42-27-14-12-26(13-15-27)35-29(25-10-6-4-7-11-25)24-32(38)34(35,39)33-30(41-3)22-28(40-2)23-31(33)43-35;5-3(6)1-2-4(7)8/h4,6-7,10-15,22-23,29,32,38-39H,5,8-9,16-21,24H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t29-,32+,34+,35-;/m0./s1

InChI Key

HWNYNVKCGCJJCM-APRRGZKTSA-N

Isomeric SMILES

CN1CCN(CC1)CCCCCOC2=CC=C(C=C2)[C@]34[C@@H](C[C@H]([C@]3(C5=C(O4)C=C(C=C5OC)OC)O)O)C6=CC=CC=C6.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)CCCCCOC2=CC=C(C=C2)C34C(CC(C3(C5=C(O4)C=C(C=C5OC)OC)O)O)C6=CC=CC=C6.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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